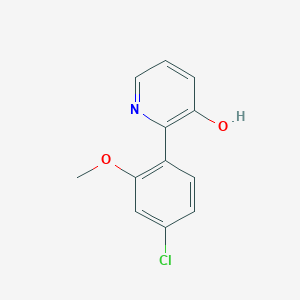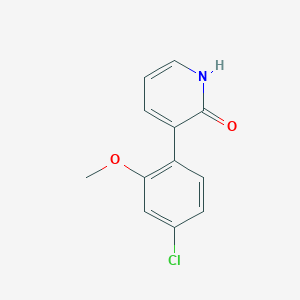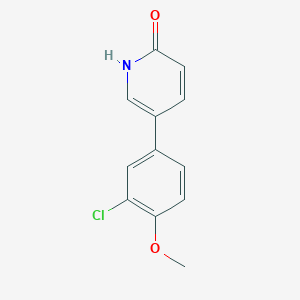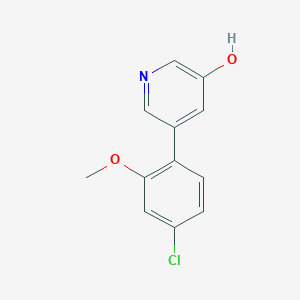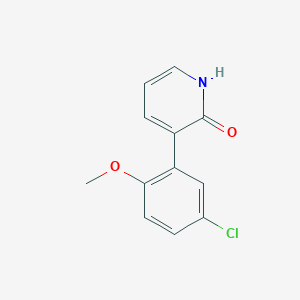
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% (6-CMPH-2H) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyridine and is a white crystalline solid with a molecular weight of 214.6 g/mol. 6-CMPH-2H has been found to have a number of interesting properties, including a high solubility in water, a high melting point, and a low vapor pressure. Additionally, 6-CMPH-2H is relatively stable, making it suitable for use in a variety of laboratory experiments.
Scientific Research Applications
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of other compounds, such as the antifungal agent clotrimazole and the antiviral drug acyclovir. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of various drugs, including the anti-inflammatory drug naproxen and the anti-epileptic drug pregabalin. Furthermore, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential use in the treatment of certain types of cancer, as well as its potential use as an insecticide.
Mechanism of Action
The exact mechanism of action of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 and phospholipase A2. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to interfere with the activity of certain proteins, such as the epidermal growth factor receptor and the nuclear factor-κB.
Biochemical and Physiological Effects
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, interleukin-1, and interleukin-6. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been found to have anti-angiogenic and anti-tumor effects, as well as anti-oxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The use of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments has a number of advantages. It is relatively stable, has a high solubility in water, and has a high melting point, making it suitable for use in a variety of experiments. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is relatively inexpensive and can be easily synthesized from readily available materials. However, the compound can be toxic if ingested and should be handled with care.
Future Directions
The potential applications of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are numerous and there are a number of future directions for research. These include further study of the compound’s mechanism of action, its potential use in the treatment of various diseases, and its potential use as an insecticide. Additionally, further research could be conducted into the compound’s use in the synthesis of other compounds, such as drugs and agrochemicals. Finally, further research could be conducted into the compound’s potential use in the synthesis of polymers and other materials.
Synthesis Methods
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methoxyphenol with 2-hydroxy-3-chloropyridine in the presence of an acid catalyst. This reaction yields a compound known as 6-chloro-2-hydroxy-3-methoxypyridine, which is then reacted with anhydrous sodium acetate to produce 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%. The reaction is carried out in aqueous media at a temperature of 80°C for 4 hours.
properties
IUPAC Name |
6-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-7-8(13)5-6-9(11)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTICCYAQYZDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683005 |
Source


|
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111114-82-9 |
Source


|
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367771.png)
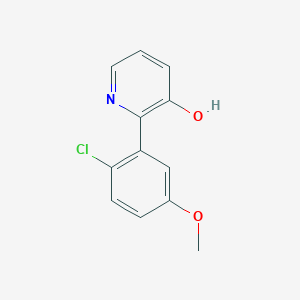
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367785.png)


